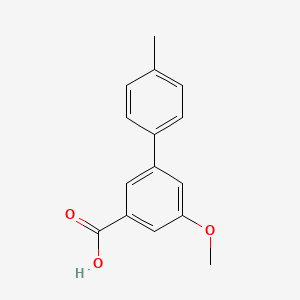

5-Methoxy-3-(4-methylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-3-(4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 4-methylphenyl group at the 3-position of the benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxy-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

The reaction proceeds as follows:

- Preparation of the arylboronic acid and aryl halide precursors.

- Mixing the precursors with the palladium catalyst and base in the chosen solvent.

- Heating the reaction mixture to the desired temperature and maintaining it for the specified time.

- Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or alkane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-3-(4-methylphenyl)benzaldehyde or this compound.

Reduction: Formation of 5-methoxy-3-(4-methylphenyl)benzyl alcohol or 5-methoxy-3-(4-methylphenyl)benzene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

One of the primary applications of 5-Methoxy-3-(4-methylphenyl)benzoic acid is in the treatment of inflammatory diseases. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making this compound a candidate for further investigation.

Case Studies

- Rheumatoid Arthritis : In studies involving animal models of rheumatoid arthritis, compounds similar to this compound demonstrated a reduction in joint swelling and pain, indicating potential efficacy in human applications .

- Osteoarthritis : Preclinical trials have shown that such compounds can alleviate symptoms associated with osteoarthritis by decreasing inflammation in joint tissues .

Potential Therapeutic Uses

Beyond its anti-inflammatory properties, this compound may have additional therapeutic applications:

Pain Management

The compound's analgesic properties make it a candidate for pain relief formulations, particularly for conditions where inflammation is a contributing factor.

Veterinary Medicine

Research into veterinary applications suggests that similar compounds can be used to treat inflammatory conditions in animals, potentially expanding the use of this compound into veterinary pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3-(4-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and methylphenyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting its overall efficacy and safety profile.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methoxy-3-(3-methylphenyl)benzoic acid

- 4-Methoxybenzoic acid

- 4-Methylbenzoic acid

- 3-Methoxybenzoic acid

Uniqueness

5-Methoxy-3-(4-methylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methylphenyl groups on the benzoic acid core. This structural arrangement can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to its similar compounds. These unique properties make it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Methoxy-3-(4-methylphenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a para-methylphenyl substituent on a benzoic acid backbone. This structural configuration influences its biological activity through electronic and steric effects, enhancing its interaction with various biological targets.

Pharmacological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The compound may modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

3. Enzyme Inhibition

This compound has been reported to interact with specific enzymes, which may contribute to its pharmacological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound may bind to receptors or enzymes implicated in inflammation and cancer pathways.

- Pathways Modulated : It is suggested that this compound can influence pathways such as MAPK and NF-κB, leading to altered gene expression and cellular responses .

Case Studies

Several studies have highlighted the efficacy of this compound:

Propiedades

IUPAC Name |

3-methoxy-5-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCPSYRQOBTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688626 |

Source

|

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-23-9 |

Source

|

| Record name | 5-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.